molecular formula C19H16N4 B14211799 1-[2-(6-Phenyl-1,2,4-triazin-3-yl)ethyl]-1H-indole CAS No. 831218-10-1

1-[2-(6-Phenyl-1,2,4-triazin-3-yl)ethyl]-1H-indole

Cat. No.: B14211799
CAS No.: 831218-10-1
M. Wt: 300.4 g/mol
InChI Key: MOHBRKHTEYNFDG-UHFFFAOYSA-N
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Description

1-[2-(6-Phenyl-1,2,4-triazin-3-yl)ethyl]-1H-indole is a complex organic compound that belongs to the class of heterocyclic compounds. It features an indole core, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Additionally, it contains a triazine moiety, a six-membered ring with three nitrogen atoms.

Preparation Methods

The synthesis of 1-[2-(6-Phenyl-1,2,4-triazin-3-yl)ethyl]-1H-indole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and controlled reaction environments to achieve large-scale synthesis.

Chemical Reactions Analysis

1-[2-(6-Phenyl-1,2,4-triazin-3-yl)ethyl]-1H-indole undergoes various chemical reactions, including:

    Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxindole derivatives.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, converting the triazine ring to its reduced form.

    Substitution: Electrophilic substitution reactions are common, particularly on the benzene ring of the indole core. .

Major products formed from these reactions include various substituted indole and triazine derivatives, which can be further utilized in different applications.

Scientific Research Applications

1-[2-(6-Phenyl-1,2,4-triazin-3-yl)ethyl]-1H-indole has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[2-(6-Phenyl-1,2,4-triazin-3-yl)ethyl]-1H-indole involves its interaction with specific molecular targets. The indole core can bind to various receptors, while the triazine moiety can interact with enzymes and proteins. These interactions can modulate biological pathways, leading to therapeutic effects such as inhibition of cancer cell proliferation or viral replication .

Comparison with Similar Compounds

Similar compounds include other indole derivatives and triazine-containing molecules:

1-[2-(6-Phenyl-1,2,4-triazin-3-yl)ethyl]-1H-indole is unique due to its combined indole and triazine structures, offering a versatile platform for developing new therapeutic agents and materials.

Properties

CAS No.

831218-10-1

Molecular Formula

C19H16N4

Molecular Weight

300.4 g/mol

IUPAC Name

1-[2-(6-phenyl-1,2,4-triazin-3-yl)ethyl]indole

InChI

InChI=1S/C19H16N4/c1-2-6-15(7-3-1)17-14-20-19(22-21-17)11-13-23-12-10-16-8-4-5-9-18(16)23/h1-10,12,14H,11,13H2

InChI Key

MOHBRKHTEYNFDG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(N=N2)CCN3C=CC4=CC=CC=C43

Origin of Product

United States

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